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Compound of Interest

Compound Name: Chloroform Isoamyl Alcohol

Cat. No.: B7800040 Get Quote

Application Notes and Protocols for CT-AB-Based
DNA Extraction
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of high-quality genomic DNA

using the Cetyltrimethylammonium Bromide (CTAB) and Chloroform:Isoamyl Alcohol method.

This technique is particularly effective for isolating DNA from organisms with high

polysaccharide and polyphenol content, such as plants and fungi.

Introduction
The CTAB DNA extraction method is a widely used technique for purifying genomic DNA.

CTAB is a cationic detergent that facilitates the separation of polysaccharides and inactivates

polyphenols during the lysis step. The subsequent use of chloroform:isoamyl alcohol separates

proteins and other cellular debris from the DNA, which remains in the aqueous phase. This

protocol is adaptable for various tissue types and can be optimized to increase DNA yield and

purity.

Materials and Reagents
CTAB Extraction Buffer
The composition of the CTAB buffer can be adjusted based on the tissue type.[1]
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Component Concentration Purpose

CTAB 2-4% (w/v)
Cell lysis, removal of

polysaccharides.[1]

Tris-HCl (pH 8.0) 100 mM Maintains pH.[1]

NaCl 1.4 M
Helps remove proteins and

aids in DNA precipitation.[1]

EDTA (pH 8.0) 20 mM
Chelates magnesium ions,

inhibiting DNase activity.[2]

Polyvinylpyrrolidone (PVP) 1-2% (w/v)
Binds and removes

polyphenols.

β-mercaptoethanol 0.2-0.4% (v/v)
Antioxidant, prevents oxidation

of polyphenols.[3][4]

Note: β-mercaptoethanol should be added to the CTAB buffer immediately before use in a fume

hood.[5][6]

Other Reagents and Materials
Chloroform:Isoamyl Alcohol (24:1 v/v)[5]

Phenol:Chloroform:Isoamyl Alcohol (25:24:1 v/v/v) (Optional, for higher purity)

Isopropanol (ice-cold)

Ethanol (70%, ice-cold)

RNase A (10 mg/mL)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or molecular biology grade water

Liquid Nitrogen[7]

Sterile microcentrifuge tubes (1.5 mL or 2 mL)
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Mortar and pestle

Water bath or heat block

Microcentrifuge

Vortex mixer

Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample types.[2]

Sample Preparation and Lysis
Weigh approximately 50-100 mg of fresh or frozen tissue.[1] For plant tissue, it is critical to

grind the sample to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[2]

[7]

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (60-65°C) CTAB extraction buffer.[1][2]

Vortex thoroughly to mix the sample with the buffer.

Incubate the mixture at 60-65°C for 30-60 minutes in a water bath, with gentle inversion

every 15 minutes.[1][2]

Chloroform:Isoamyl Alcohol Extraction
After incubation, cool the tubes to room temperature.

Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1).[2]

Mix by inverting the tubes for 5-10 minutes to form an emulsion.

Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature.[1][6] This will

separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle

interphase (with cellular debris), and a lower organic phase.[7]
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Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding

the interphase.

For higher purity, a phenol:chloroform:isoamyl alcohol (25:24:1) extraction can be performed

prior to the chloroform:isoamyl alcohol step.

DNA Precipitation
To the collected aqueous phase, add 0.7 volumes of ice-cold isopropanol.

Mix gently by inversion until a white, stringy DNA precipitate becomes visible.[8]

Incubate at -20°C for at least 30 minutes to overnight to increase DNA yield.[2]

Pellet the DNA by centrifuging at 12,000-14,000 x g for 10-20 minutes at 4°C.[5]

DNA Washing and Resuspension
Carefully decant the supernatant without disturbing the DNA pellet.

Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step removes residual salts

and other impurities.

Centrifuge at 12,000 x g for 5 minutes at 4°C.[2]

Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it

can be difficult to dissolve.[9]

Resuspend the DNA pellet in 30-100 µL of TE buffer or molecular biology grade water.[10]

Incubation at 55-65°C for 10 minutes can aid in dissolution.[11]

(Optional) RNase Treatment
If RNA contamination is a concern, add RNase A to a final concentration of 10-20 µg/mL to

the resuspended DNA.

Incubate at 37°C for 30-60 minutes.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://geneticeducation.co.in/phenol-chloroform-dna-extraction-basics-preparation-of-chemicals-and-protocol/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_DNA_Yield_with_the_CTAB_Extraction_Method.pdf
https://www.mbari.org/wp-content/uploads/2015/11/CTAB-DNA-Extract_GenomeSeq-quality.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_DNA_Yield_with_the_CTAB_Extraction_Method.pdf
http://coleman-lab.org/wp-content/uploads/2021/04/Genomic-DNA-extraction-with-CTAB.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328681/
https://www.floridamuseum.ufl.edu/wp-content/uploads/sites/95/2014/02/CTAB-DNA-Extraction.pdf
https://www.protocols.io/view/ctab-chloroform-isoamyl-alcohol-dna-extraction-pro-cxhexj3e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
Step Parameter Value Unit

Sample Preparation Tissue Amount 50 - 100 mg

Lysis CTAB Buffer Volume 1 mL

Incubation

Temperature
60 - 65 °C

Incubation Time 30 - 60 minutes

Extraction
Chloroform:Isoamyl

Alcohol
1 mL

Centrifugation Speed 12,000 - 14,000 x g

Centrifugation Time 10 - 15 minutes

Precipitation Isopropanol Volume 0.7 volumes

Incubation

Temperature
-20 °C

Incubation Time 30 - overnight minutes

Centrifugation Speed 12,000 - 14,000 x g

Centrifugation Time 10 - 20 minutes

Washing 70% Ethanol Volume 1 mL

Centrifugation Speed 12,000 x g

Centrifugation Time 5 minutes

Resuspension
TE Buffer/Water

Volume
30 - 100 µL

Experimental Workflow
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Sample Preparation

Cell Lysis

Purification

DNA Precipitation

Washing & Resuspension

Start with Tissue Sample

Grind in Liquid Nitrogen

Add pre-warmed CTAB Buffer

Incubate at 60-65°C

Add Chloroform:Isoamyl Alcohol (24:1)

Centrifuge (10-15 min)

Transfer Aqueous Phase

Add ice-cold Isopropanol

Incubate at -20°C

Centrifuge (10-20 min)

Wash with 70% Ethanol

Centrifuge (5 min)

Air-dry Pellet

Resuspend in TE Buffer/Water

High-Quality Genomic DNA

Click to download full resolution via product page

Caption: Workflow of the CTAB-based DNA extraction method.
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Troubleshooting
Issue Possible Cause Solution

Low DNA Yield Incomplete cell lysis.

Ensure thorough grinding of

the tissue; increase CTAB

buffer volume or incubation

time.[2]

DNA degradation.

Work quickly, keep samples

cold, and ensure EDTA is in

the lysis buffer.[2]

Inefficient DNA precipitation.

Use ice-cold isopropanol and

increase incubation time at

-20°C.[2]

Brown or Colorful Pellet
Polyphenol or polysaccharide

contamination.

Ensure PVP is included in the

CTAB buffer; perform an

additional chloroform

extraction.[12]

DNA is Difficult to Dissolve Over-dried pellet.

Avoid complete drying of the

pellet; warm the TE buffer to

50-60°C to aid dissolution.[9]

Viscous Lysate
High concentration of

polysaccharides.

Use a higher concentration of

NaCl in the CTAB buffer or

perform a pre-wash with a

sorbitol buffer.[2]

For further troubleshooting, refer to specialized guides on optimizing CTAB-based protocols.

[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.protocols.io/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_DNA_Yield_with_the_CTAB_Extraction_Method.pdf
https://www.protocols.io/view/ctab-chloroform-isoamyl-alcohol-dna-extraction-pro-cxhexj3e.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://www.mbari.org/wp-content/uploads/2015/11/CTAB-DNA-Extract_GenomeSeq-quality.pdf
https://ccb.ucr.edu/sites/default/files/2019-07/CCB%20dna_extraction.pdf
https://www.zymoresearch.de/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://geneticeducation.co.in/phenol-chloroform-dna-extraction-basics-preparation-of-chemicals-and-protocol/
http://coleman-lab.org/wp-content/uploads/2021/04/Genomic-DNA-extraction-with-CTAB.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328681/
https://www.floridamuseum.ufl.edu/wp-content/uploads/sites/95/2014/02/CTAB-DNA-Extraction.pdf
https://www.researchgate.net/post/CTAB-extraction-problem
https://www.greenskybio.com/plant_extract/overcoming-obstacles-troubleshooting-tips-for-plant-dna-extraction-challenges.html
https://www.greenskybio.com/plant_extract/overcoming-obstacles-troubleshooting-tips-for-plant-dna-extraction-challenges.html
https://www.benchchem.com/product/b7800040#detailed-protocol-for-ctab-and-chloroform-isoamyl-alcohol-method
https://www.benchchem.com/product/b7800040#detailed-protocol-for-ctab-and-chloroform-isoamyl-alcohol-method
https://www.benchchem.com/product/b7800040#detailed-protocol-for-ctab-and-chloroform-isoamyl-alcohol-method
https://www.benchchem.com/product/b7800040#detailed-protocol-for-ctab-and-chloroform-isoamyl-alcohol-method
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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